![molecular formula C10H12BrClO B13882870 1-(2-Bromo-4-chlorophenyl)butan-1-ol](/img/structure/B13882870.png)
1-(2-Bromo-4-chlorophenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-chlorophenyl)butan-1-ol is an organic compound with the molecular formula C10H12BrClO It is a halogenated phenylbutanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-chlorophenyl)butan-1-ol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-chlorophenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Bromo-4-chlorophenyl)butan-1-one.
Reduction: Formation of 1-(2-Bromo-4-chlorophenyl)butane.
Substitution: Formation of various substituted phenylbutanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the phenyl ring can enhance its reactivity and binding affinity to certain biological targets. This can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorobutanol: An organic compound with similar structural features but different halogenation pattern.
Butan-1-ol: A simple alcohol with a similar carbon backbone but lacking the halogen substituents
Uniqueness
1-(2-Bromo-4-chlorophenyl)butan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation pattern is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12BrClO |
---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
1-(2-bromo-4-chlorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12BrClO/c1-2-3-10(13)8-5-4-7(12)6-9(8)11/h4-6,10,13H,2-3H2,1H3 |
InChI Key |
CFBBGKHYCMVTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.